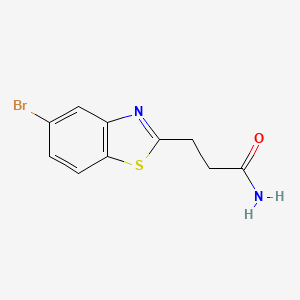
3-(Cyclobutylmethyl)-5-cyclopropyl-5-methylimidazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Cyclobutylmethyl)-5-cyclopropyl-5-methylimidazolidine-2,4-dione, also known as CX-516, is a drug that belongs to the class of ampakines. Ampakines are a group of compounds that enhance the activity of AMPA receptors, which are important for learning and memory. CX-516 is a synthetic compound that has been studied for its potential use in treating cognitive disorders such as Alzheimer's disease and schizophrenia.
Wirkmechanismus
3-(Cyclobutylmethyl)-5-cyclopropyl-5-methylimidazolidine-2,4-dione works by enhancing the activity of AMPA receptors, which are important for learning and memory. AMPA receptors are activated by the neurotransmitter glutamate, and 3-(Cyclobutylmethyl)-5-cyclopropyl-5-methylimidazolidine-2,4-dione enhances the response of these receptors to glutamate. This leads to an increase in synaptic plasticity, which is important for learning and memory.
Biochemical and Physiological Effects:
3-(Cyclobutylmethyl)-5-cyclopropyl-5-methylimidazolidine-2,4-dione has been shown to have a number of biochemical and physiological effects. In animal studies, 3-(Cyclobutylmethyl)-5-cyclopropyl-5-methylimidazolidine-2,4-dione has been shown to enhance long-term potentiation (LTP), which is a process that is important for learning and memory. 3-(Cyclobutylmethyl)-5-cyclopropyl-5-methylimidazolidine-2,4-dione has also been shown to increase the release of acetylcholine, which is a neurotransmitter that is important for cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 3-(Cyclobutylmethyl)-5-cyclopropyl-5-methylimidazolidine-2,4-dione is that it has been shown to have a good safety profile in animal studies. However, one limitation of 3-(Cyclobutylmethyl)-5-cyclopropyl-5-methylimidazolidine-2,4-dione is that it has poor bioavailability, which means that it is difficult to administer orally. This can make it challenging to use in lab experiments.
Zukünftige Richtungen
There are a number of future directions for research on 3-(Cyclobutylmethyl)-5-cyclopropyl-5-methylimidazolidine-2,4-dione. One area of interest is the potential use of 3-(Cyclobutylmethyl)-5-cyclopropyl-5-methylimidazolidine-2,4-dione in treating cognitive disorders such as Alzheimer's disease and schizophrenia. Another area of interest is the potential use of 3-(Cyclobutylmethyl)-5-cyclopropyl-5-methylimidazolidine-2,4-dione in treating depression, anxiety, and drug addiction. Additionally, there is interest in developing more potent and selective ampakines that may have fewer side effects than 3-(Cyclobutylmethyl)-5-cyclopropyl-5-methylimidazolidine-2,4-dione.
Synthesemethoden
3-(Cyclobutylmethyl)-5-cyclopropyl-5-methylimidazolidine-2,4-dione can be synthesized using a variety of methods, but the most common method involves the reaction of cyclobutylmethylamine with 2,4-thiazolidinedione. The resulting compound is then reacted with cyclopropylmethyl bromide to produce 3-(Cyclobutylmethyl)-5-cyclopropyl-5-methylimidazolidine-2,4-dione.
Wissenschaftliche Forschungsanwendungen
3-(Cyclobutylmethyl)-5-cyclopropyl-5-methylimidazolidine-2,4-dione has been studied extensively for its potential use in treating cognitive disorders. In animal studies, 3-(Cyclobutylmethyl)-5-cyclopropyl-5-methylimidazolidine-2,4-dione has been shown to enhance learning and memory, and to improve cognitive function in models of Alzheimer's disease and schizophrenia. 3-(Cyclobutylmethyl)-5-cyclopropyl-5-methylimidazolidine-2,4-dione has also been studied for its potential use in treating depression, anxiety, and drug addiction.
Eigenschaften
IUPAC Name |
3-(cyclobutylmethyl)-5-cyclopropyl-5-methylimidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-12(9-5-6-9)10(15)14(11(16)13-12)7-8-3-2-4-8/h8-9H,2-7H2,1H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTIXYVTVTMWPMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C(=O)N1)CC2CCC2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Cyclobutylmethyl)-5-cyclopropyl-5-methylimidazolidine-2,4-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[2-(Dimethylamino)pyridin-4-yl]-(3-methyl-2-phenylazetidin-1-yl)methanone](/img/structure/B7591502.png)
![6,7-dihydro-4H-thieno[3,2-c]thiopyran-4-yl-(2-methylmorpholin-4-yl)methanone](/img/structure/B7591509.png)
![5-Chloro-7-methyl-2-[(2-methyl-1,2,4-triazol-3-yl)methylsulfanyl]-1,3-benzoxazole](/img/structure/B7591516.png)
![N-[2-(1-methylimidazol-2-yl)-1-phenylethyl]-2-(2-oxopiperidin-1-yl)acetamide](/img/structure/B7591523.png)




![2-[[5-(2-Phenylethyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-pyrrolidin-1-ylethanone](/img/structure/B7591565.png)
![2-[(2-Methyl-3-nitrophenyl)methylsulfanyl]propan-1-ol](/img/structure/B7591571.png)
![3-butyl-2-(1H-pyrazol-5-yl)-1,3-diazaspiro[4.5]decan-4-one](/img/structure/B7591575.png)